1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
CAS No.: 398995-75-0
Cat. No.: VC6010445
Molecular Formula: C18H20F2N2O3S
Molecular Weight: 382.43
* For research use only. Not for human or veterinary use.
![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea - 398995-75-0](/images/structure/VC6010445.png)
Specification
CAS No. | 398995-75-0 |
---|---|
Molecular Formula | C18H20F2N2O3S |
Molecular Weight | 382.43 |
IUPAC Name | 1-[4-(difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Standard InChI | InChI=1S/C18H20F2N2O3S/c1-23-15-8-3-12(11-16(15)24-2)9-10-21-18(26)22-13-4-6-14(7-5-13)25-17(19)20/h3-8,11,17H,9-10H2,1-2H3,(H2,21,22,26) |
Standard InChI Key | GIPQNRHTZKQNDK-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Formula
The molecular formula of 1-[4-(difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is C₁₈H₂₀F₂N₂O₃S, derived from the union of two aromatic systems and a thiourea functional group. The 4-(difluoromethoxy)phenyl group contributes a benzene ring substituted with a difluoromethoxy (-OCHF₂) group at the para position, while the 2-(3,4-dimethoxyphenyl)ethyl moiety consists of a benzene ring with methoxy (-OCH₃) groups at the 3- and 4-positions, connected to an ethyl chain .
Table 1: Key Molecular Descriptors
Crystallographic and Conformational Analysis
While no direct crystallographic data exists for this compound, structural analogs such as [2-(3,4-dimethoxyphenyl)ethyl]thiourea (PubChem CID: 755596) exhibit planar thiourea cores with torsional angles between aromatic rings ranging from 7.7° to 44.8° . The difluoromethoxy group’s orientation relative to the benzene plane, observed in related compounds, suggests a dihedral angle of 25.2°–38.7°, influencing molecular packing and solubility .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of asymmetric thioureas typically involves the reaction of primary amines with isothiocyanates. For this compound, two plausible routes are proposed:
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Route A:
Reacting 4-(difluoromethoxy)phenyl isothiocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature .Yield optimization (38–45%) requires stoichiometric control and inert atmospheres .
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Route B:
Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with thiocarbonyl diimidazole, followed by coupling with 4-(difluoromethoxy)aniline. This method avoids isothiocyanate intermediates but may require chromatographic purification .
Purification and Characterization
Recrystallization from 2-propanol or ethyl acetate/hexane mixtures yields pure product, as confirmed by melting point (466–468 K) and spectroscopic data . Mass spectrometry (MS) reveals a molecular ion peak at m/z 390 (M⁺), consistent with the molecular formula . Infrared (IR) spectroscopy shows characteristic thiourea N-H stretches at 3200–3350 cm⁻¹ and C=S absorption at 1250 cm⁻¹ .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility profile is dominated by its aromatic substituents:
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Polar solvents: Moderately soluble in ethanol (≈12 mg/mL) and dimethyl sulfoxide (DMSO) (>50 mg/mL) due to hydrogen bonding with the thiourea group .
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Nonpolar solvents: Poor solubility in hexane (<0.1 mg/mL) attributed to the difluoromethoxy group’s polarity .
The calculated octanol-water partition coefficient (LogP) of 2.84 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in pharmacological contexts .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous thioureas shows decomposition temperatures above 470 K, indicating robust thermal stability under standard storage conditions .
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